molecular formula C9H13F3N4O B2465032 N'-Hydroxy-3-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)butanimidamide CAS No. 1006353-01-0

N'-Hydroxy-3-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)butanimidamide

Cat. No.: B2465032
CAS No.: 1006353-01-0
M. Wt: 250.225
InChI Key: CKMVSSGYZPFFKC-UHFFFAOYSA-N
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Description

N’-Hydroxy-3-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)butanimidamide is a synthetic organic compound characterized by the presence of a pyrazole ring substituted with a trifluoromethyl group and a butanimidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-Hydroxy-3-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)butanimidamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an appropriate β-diketone or β-ketoester under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via electrophilic or nucleophilic trifluoromethylation reactions using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts.

    Formation of the Butanimidamide Moiety: The butanimidamide moiety can be synthesized by reacting an appropriate nitrile with hydroxylamine under acidic or basic conditions to form the corresponding amidoxime, followed by further reaction with an appropriate aldehyde or ketone.

Industrial Production Methods

Industrial production of N’-Hydroxy-3-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)butanimidamide may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

N’-Hydroxy-3-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)butanimidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to form corresponding reduced products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield corresponding alcohols or amines.

Scientific Research Applications

N’-Hydroxy-3-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)butanimidamide has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

    Biological Research: The compound can be used as a probe or tool in biological studies to investigate specific biochemical pathways or molecular interactions.

Mechanism of Action

The mechanism of action of N’-Hydroxy-3-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)butanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its binding affinity and the nature of the target. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the pyrazole ring can facilitate specific interactions with the target.

Comparison with Similar Compounds

Similar Compounds

    N’-Hydroxy-3-(5-methyl-1H-pyrazol-1-yl)butanimidamide: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.

    N’-Hydroxy-3-(3-(trifluoromethyl)-1H-pyrazol-1-yl)butanimidamide: Similar structure but with different substitution patterns on the pyrazole ring.

Uniqueness

N’-Hydroxy-3-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)butanimidamide is unique due to the presence of both the trifluoromethyl group and the butanimidamide moiety, which can confer specific chemical and biological properties. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the butanimidamide moiety can facilitate specific interactions with molecular targets.

Properties

IUPAC Name

N'-hydroxy-3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]butanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13F3N4O/c1-5-3-7(9(10,11)12)14-16(5)6(2)4-8(13)15-17/h3,6,17H,4H2,1-2H3,(H2,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKMVSSGYZPFFKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(C)CC(=NO)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NN1C(C)C/C(=N\O)/N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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